molecular formula C12H5ClF3IN2O3 B3034143 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol CAS No. 1400872-24-3

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol

Cat. No.: B3034143
CAS No.: 1400872-24-3
M. Wt: 444.53
InChI Key: FVWSDDOURNODEZ-UHFFFAOYSA-N
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Description

4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol is a useful research compound. Its molecular formula is C12H5ClF3IN2O3 and its molecular weight is 444.53. The purity is usually 95%.
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Scientific Research Applications

Halogen Chemistry and Electrophilic Substitutions

Mongin et al. (1998) discuss the site-selective electrophilic substitutions of 2-chloro-6-(trifluoromethyl)pyridine, a compound related to the chemical structure . This research demonstrates the neat conversion into various derivates through reaction sequences, providing insights into halogen chemistry and its applications in creating specific molecular configurations (Mongin et al., 1998).

Synthesis of Derivatives for Biological Applications

The study by Figueroa‐Pérez et al. (2006) on synthesizing 4-substituted 7-azaindole derivatives using related chloro- and dichloro-pyridine compounds highlights the significance of these chemicals in creating biologically active derivatives (Figueroa‐Pérez et al., 2006).

Metalations and Functionalizations in Organic Chemistry

Cottet et al. (2004) elaborate on the metalations and functionalizations of various chloro-, bromo-, and iodo(trifluoromethyl)pyridines. This research underscores the versatility of such compounds in organic chemistry, particularly in regioexhaustive functionalization (Cottet et al., 2004).

Luminescence Sensing

Sun et al. (2017) describe the use of lanthanide organic frameworks for luminescence sensing of nitrobenzene and nitrophenol, where compounds related to the chemical structure of interest play a crucial role in sensing applications (Sun et al., 2017).

Electrophilic Substitution Reactions

Chan and Miller (1967) investigate the electrophilic substitution reactions of monochlorodiazabenzenes, including compounds similar to the structure . This study contributes to the understanding of the reactivity of these compounds in various chemical reactions (Chan & Miller, 1967).

Unique Coordination in Mononuclear Compounds

Reddig et al. (2004) discuss the unique example of flexible phenol coordination in mononuclear manganese compounds, highlighting the diverse applications of phenol derivatives in coordination chemistry (Reddig et al., 2004).

Mechanism of Action

Target of Action

The primary target of the compound 4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol is the bacterial enzyme Phosphopantetheinyl transferase (PPTase) . PPTases are essential to bacterial cell viability and virulence .

Mode of Action

The compound acts as a potent inhibitor of bacterial PPTase . It exhibits submicromolar inhibition of bacterial Sfp-PPTase with no activity toward the human orthologue . The compound’s interaction with its target results in the attenuation of secondary metabolism and thwarts bacterial growth .

Biochemical Pathways

The compound affects the pathways activated by PPTases, including microbial fatty acid synthase (FAS), a multidomain enzyme complex essential to bacterial cell viability and virulence . Reduction in FAS anabolic capacity exerts pleotropic effects on cell viability by inhibiting the production of the primary membrane component palmitate and halting the assembly of virulence-determining components of the bacterial cell walls .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties, as well as its in vivo pharmacokinetic profiles, have been highlighted . These properties impact the bioavailability of the compound, further demonstrating its potential utility as a small-molecule inhibitor .

Result of Action

The compound’s action results in the attenuation of the production of an Sfp-PPTase-dependent metabolite when applied to Bacillus subtilis at sublethal doses . It also exhibits antibacterial activity against methicillin-resistant Staphylococcus aureus .

Action Environment

Environmental factors can influence the compound’s action, efficacy, and stability. For instance, chemical genetic studies have implicated efflux as a mechanism for resistance in Escherichia coli

Future Directions

The future directions for research on this compound would depend on its potential applications. If it shows promise in preliminary studies, it could be further optimized and studied for applications in fields like medicine or agriculture .

Properties

IUPAC Name

4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5ClF3IN2O3/c13-7-3-6(12(14,15)16)4-18-10(7)5-1-8(17)11(20)9(2-5)19(21)22/h1-4,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVWSDDOURNODEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])O)I)C2=C(C=C(C=N2)C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5ClF3IN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol
Reactant of Route 2
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol
Reactant of Route 3
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol
Reactant of Route 4
4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol
Reactant of Route 5
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4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol
Reactant of Route 6
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4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-iodo-6-nitrophenol

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